![molecular formula C20H22N2O2S B2784130 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1428365-29-0](/img/structure/B2784130.png)
3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
The compound “3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide” is a heterocyclic compound . Thiophene and its substituted derivatives, which are part of this compound, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure and spectral analysis of compounds closely related to the target chemical have been elucidated. For instance, Sharma et al. (2016) investigated a compound with a similar structure, emphasizing the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing the crystal structure, along with π···π interactions between the rings (Sharma et al., 2016).
Synthetic Chemistry
Various studies have focused on synthesizing novel derivatives and exploring the reactivity of similar compounds. For example, Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene for alkylation and ring closure reactions, generating a diverse library of compounds, which showcases the compound's versatility as a precursor in synthetic organic chemistry (Roman, 2013).
properties
IUPAC Name |
3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-21(2)18-6-3-5-17(13-18)20(23)22(14-16-9-11-24-15-16)10-8-19-7-4-12-25-19/h3-7,9,11-13,15H,8,10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMYMFXDFXRJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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